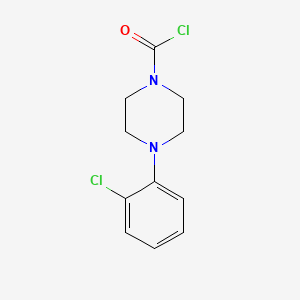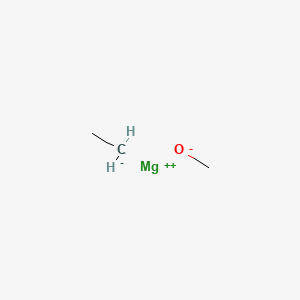
magnesium;ethane;methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethane;methanolate, also known as magnesium methanolate, is a chemical compound with the formula Mg(OCH3)2. It is a magnesium alkoxide, which is a type of organometallic compound. Magnesium methanolate is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methanolate can be synthesized by reacting magnesium with methanol. The reaction typically involves magnesium in bar form and excess methanol, which reacts to form magnesium methanolate in a controlled process . The reaction can be represented as follows:
Mg+2CH3OH→Mg(OCH3)2+H2
This method ensures high yield and quality of the product, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In industrial settings, magnesium methanolate is produced using similar methods but on a larger scale. The process involves using magnesium in piece form and reacting it with methanol in a controlled environment to prevent violent reactions . This method allows for the production of magnesium methanolate in both methanolic solution and solid form, which can be used as a raw material for various chemical and pharmaceutical processes.
Chemical Reactions Analysis
Types of Reactions
Magnesium methanolate undergoes several types of chemical reactions, including:
Oxidation: Magnesium methanolate can be oxidized to form magnesium oxide and methanol.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium methanolate include halides, acids, and other alkoxides. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving magnesium methanolate depend on the specific reaction conditions and reagents used. For example, reacting magnesium methanolate with halides can produce magnesium halides and methanol .
Scientific Research Applications
Magnesium methanolate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium methanolate involves its ability to donate methoxide ions (OCH3-) in chemical reactions. These methoxide ions can act as nucleophiles, attacking electrophilic centers in other molecules and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Magnesium methanolate is similar to other magnesium alkoxides, such as:
- Magnesium ethoxide (Mg(OC2H5)2)
- Magnesium isopropoxide (Mg(OCH(CH3)2)2)
- Magnesium tert-butoxide (Mg(OC(CH3)3)2)
Uniqueness
Magnesium methanolate is unique due to its specific reactivity and the properties of the methoxide group. Compared to other magnesium alkoxides, it has a higher reactivity and can participate in a wider range of chemical reactions. Additionally, its use in the production of biodegradable materials and pharmaceutical intermediates highlights its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
142517-46-2 |
|---|---|
Molecular Formula |
C3H8MgO |
Molecular Weight |
84.40 g/mol |
IUPAC Name |
magnesium;ethane;methanolate |
InChI |
InChI=1S/C2H5.CH3O.Mg/c2*1-2;/h1H2,2H3;1H3;/q2*-1;+2 |
InChI Key |
ALBBKIZWPBIOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


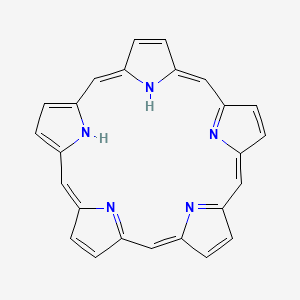
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
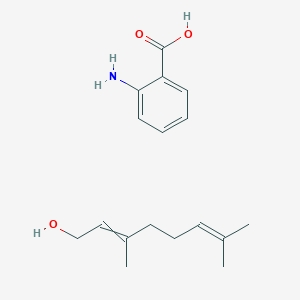
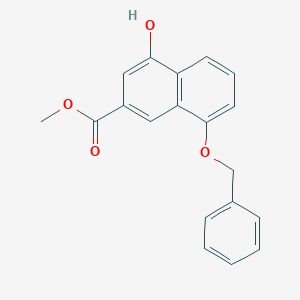
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
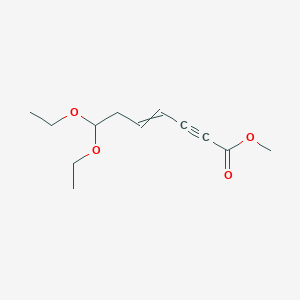
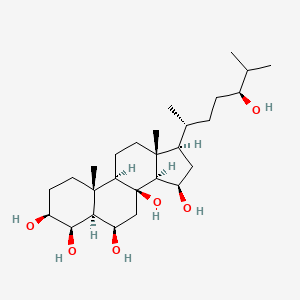

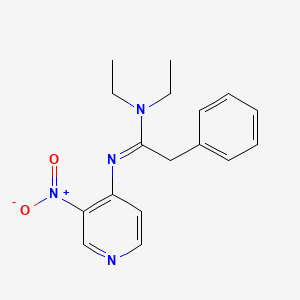
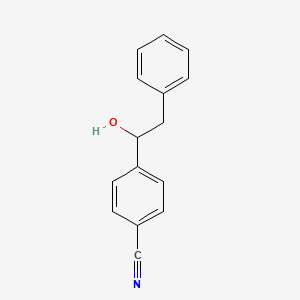
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
